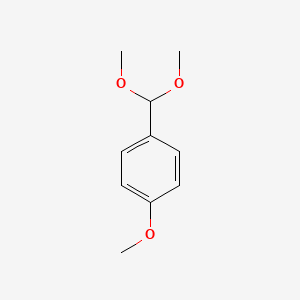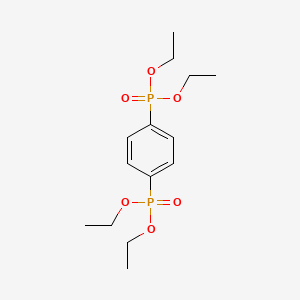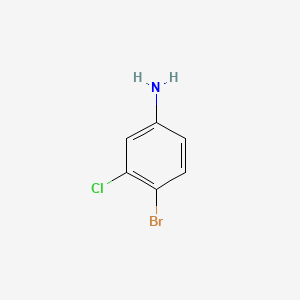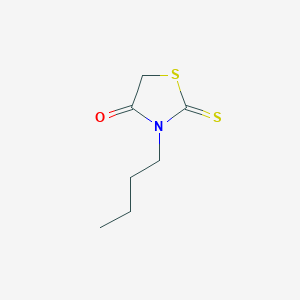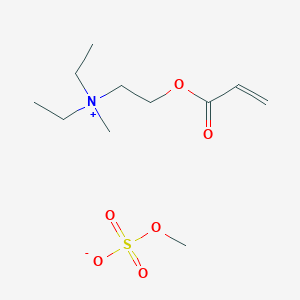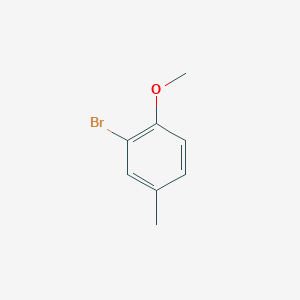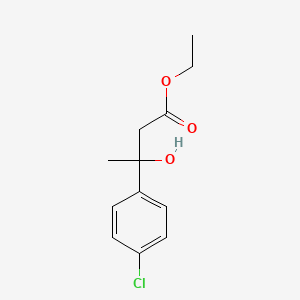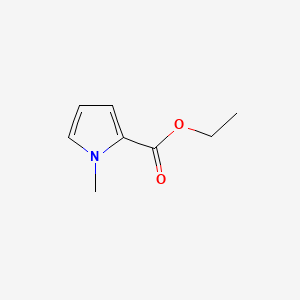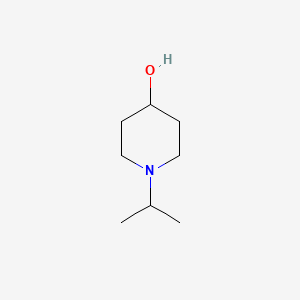
1-异丙基哌啶-4-醇
概述
描述
1-Isopropylpiperidin-4-ol is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is a derivative of piperidine, featuring an isopropyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学研究应用
1-Isopropylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
- FXa plays a crucial role in the coagulation cascade by converting prothrombin to thrombin, which ultimately leads to fibrin formation and blood clotting .
- By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
- Downstream effects include reduced thrombin generation, impaired fibrin formation, and decreased clot stability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
1-Isopropylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 1-Isopropylpiperidin-4-ol and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound . This interaction is crucial for the compound’s potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections.
Cellular Effects
1-Isopropylpiperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . Additionally, 1-Isopropylpiperidin-4-ol may impact other cellular processes by modulating the activity of enzymes and proteins involved in cell signaling pathways.
Molecular Mechanism
The molecular mechanism of 1-Isopropylpiperidin-4-ol involves its binding interactions with biomolecules. The compound acts as a CCR5 antagonist by forming a strong salt-bridge interaction with the receptor . This interaction inhibits the binding of HIV-1 to CCR5, thereby preventing the virus from entering the host cells. Additionally, 1-Isopropylpiperidin-4-ol may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Isopropylpiperidin-4-ol remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can maintain its inhibitory effects on CCR5, thereby providing sustained protection against HIV-1 infection .
Dosage Effects in Animal Models
The effects of 1-Isopropylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits the entry of HIV-1 into cells without causing significant toxicity . At higher doses, 1-Isopropylpiperidin-4-ol may exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Isopropylpiperidin-4-ol is involved in various metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and can influence metabolic flux and metabolite levels in the body. The interaction of 1-Isopropylpiperidin-4-ol with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-Isopropylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, 1-Isopropylpiperidin-4-ol can accumulate in specific tissues, where it exerts its biochemical effects. The distribution of the compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for binding proteins.
Subcellular Localization
1-Isopropylpiperidin-4-ol exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-Isopropylpiperidin-4-ol may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with acetone in the presence of acetic acid and tetrahydrofuran. The reaction mixture is stirred in an ice bath, followed by the addition of sodium triacetoxyborohydride . This method yields 1-Isopropylpiperidin-4-ol with high efficiency.
Industrial Production Methods: Industrial production of 1-Isopropylpiperidin-4-ol typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through standard techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: 1-Isopropylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Isopropylpiperidin-4-ol can yield 1-Isopropylpiperidin-4-one, while reduction can produce various alcohol derivatives.
相似化合物的比较
- 1-Methylpiperidin-4-ol
- 1-Ethylpiperidin-4-ol
- 1-Propylpiperidin-4-ol
Comparison: 1-Isopropylpiperidin-4-ol is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXHHMTKCJKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204236 | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-78-5 | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

